(3E)-4-Ethoxy-1,1-difluoro-3-methylbut-3-en-2-one
Description
Molecular Geometry and Stereochemical Configuration
The molecular formula of (3E)-4-Ethoxy-1,1-difluoro-3-methylbut-3-en-2-one is C₇H₁₀F₂O₂ , with a molar mass of 164.15 g/mol . The compound’s backbone consists of a four-carbon enone system (but-3-en-2-one) substituted with an ethoxy group at position 4, a methyl group at position 3, and two fluorine atoms at position 1. The (3E) designation specifies the trans configuration of the double bond between carbons 3 and 4, which imposes a planar geometry on the enone system.
Key structural features include:
- Ethoxy group (-OCH₂CH₃) : Positioned at carbon 4, contributing to electronic effects on the conjugated system.
- Geminal difluoro substituents (-CF₂) : At carbon 1, inducing electronegativity-driven polarization.
- Methyl group (-CH₃) : At carbon 3, sterically influencing the double bond’s conformation.
The stereochemical integrity of the (3E) configuration is critical for intermolecular interactions and reactivity. Nuclear Magnetic Resonance (NMR) data confirm the trans arrangement, as the vinylic proton (H-3) exhibits a singlet at 7.66 ppm , consistent with a lack of coupling due to diamagnetic anisotropy from the adjacent carbonyl group.
Properties
Molecular Formula |
C7H10F2O2 |
|---|---|
Molecular Weight |
164.15 g/mol |
IUPAC Name |
(E)-4-ethoxy-1,1-difluoro-3-methylbut-3-en-2-one |
InChI |
InChI=1S/C7H10F2O2/c1-3-11-4-5(2)6(10)7(8)9/h4,7H,3H2,1-2H3/b5-4+ |
InChI Key |
PPZYULBBIROIDR-SNAWJCMRSA-N |
Isomeric SMILES |
CCO/C=C(\C)/C(=O)C(F)F |
Canonical SMILES |
CCOC=C(C)C(=O)C(F)F |
Origin of Product |
United States |
Preparation Methods
Method 1: Fluorination of β-Ketoesters Followed by Ethoxy Substitution
Step 1: Synthesis of β-Ketoester Intermediate
- Starting from methyl acetoacetate, a typical β-ketoester, the initial step involves alkylation at the α-position using ethyl bromide under basic conditions (e.g., potassium carbonate in acetone), yielding ethyl acetoacetate derivatives.
Step 2: α-Fluorination
- The key fluorination step employs electrophilic fluorinating agents such as Dibromofluoromethane or Selectfluor in the presence of a base (e.g., potassium carbonate) to selectively introduce fluorine atoms at the α-position, generating a difluorinated intermediate.
Step 3: Enone Formation via Dehydration
- The fluorinated β-ketoester undergoes dehydration using acid catalysts (e.g., sulfuric acid) or bases (e.g., sodium ethoxide) to afford the α,β-unsaturated ketone with fluorine substituents.
Step 4: Ethoxy Group Introduction
- The ethoxy group at the 4-position is introduced via nucleophilic substitution, where the enone intermediate reacts with ethanol under acidic or basic catalysis, leading to the formation of the ethoxy substituent through substitution or addition mechanisms.
- High regioselectivity
- Compatibility with fluorinated groups
Summary of Data Table: Comparison of Methods
| Method | Key Reagents | Fluorination Technique | Stereocontrol | Advantages | Limitations |
|---|---|---|---|---|---|
| 1 | Dibromofluoromethane, Ethanol | Electrophilic fluorination | Moderate | High regioselectivity | Multi-step, reagent-sensitive |
| 2 | NFSI, Lewis acids | Enolate fluorination | High | Mild conditions, stereoselectivity | Reagent cost, reaction optimization needed |
| 3 | Difluoroacetic acid, Thionyl chloride | Acyl chloride route | Controlled via conditions | Flexibility in precursors | Longer synthesis time |
Chemical Reactions Analysis
Types of Reactions
(3E)-4-Ethoxy-1,1-difluoro-3-methylbut-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the enone to the corresponding alcohols or alkanes.
Substitution: The ethoxy and difluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (3E)-4-Ethoxy-1,1-difluoro-3-methylbut-3-en-2-one is used as a building block for the synthesis of more complex molecules
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors or receptor modulators. Its difluorinated structure can enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of (3E)-4-Ethoxy-1,1-difluoro-3-methylbut-3-en-2-one depends on its interaction with molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can modulate the activity of the target protein, leading to various biological effects. The difluoro groups can enhance binding affinity and selectivity by forming strong interactions with the target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Ethoxy-1,1,1-trifluorobut-3-en-2-one (CAS: 59938-06-6)
Molecular Formula : C₆H₇F₃O₂ | Molecular Weight : 168.11 g/mol .
Key Differences:
- Fluorine Substitution: The trifluoromethyl group enhances electrophilicity at the β-carbon, making this compound more reactive in nucleophilic additions (e.g., with amines or organometallic reagents) compared to the difluoro-methyl analog .
- Applications : Used extensively in synthesizing herbicides (e.g., pyroxsulam intermediates) and pharmaceuticals (e.g., Relacorilant) due to its high reactivity .
- Physical Properties : Lower LogP (~1.2) and higher boiling point (51–53°C/12 mmHg) than the difluoro-methyl compound .
4-Butoxy-1,1,1-trifluorobut-3-en-2-one (CAS: 109317-78-4)
Molecular Formula : C₈H₁₁F₃O₂ | Molecular Weight : 196.17 g/mol .
Key Differences:
- Alkoxy Chain : The longer butoxy group increases lipophilicity (LogP ~2.0), enhancing membrane permeability in biological systems but reducing solubility in polar solvents .
- Synthetic Utility : Less reactive than ethoxy analogs due to steric effects, often requiring harsher conditions for nucleophilic additions .
Comparative Analysis Table
*Estimated based on structural analogs.
Agrochemical Development
- Trifluoromethyl enones exhibit herbicidal activity but may damage non-target crops like wheat. The difluoro-methyl compound’s lower reactivity could improve selectivity by slowing metabolism in non-target species .
Biological Activity
(3E)-4-Ethoxy-1,1-difluoro-3-methylbut-3-en-2-one is an organic compound notable for its unique structure, which includes a difluoro group and an ethoxy substituent on a butenone backbone. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a precursor for synthesizing various pharmaceuticals and agrochemicals.
The molecular formula of this compound is CHFO. Its structure allows for diverse chemical reactions, including oxidation, reduction, and substitution, making it a versatile compound in synthetic organic chemistry.
The biological activity of this compound is largely attributed to its electrophilic nature. The difluoro groups enhance its reactivity by stabilizing transition states during interactions with nucleophilic sites on enzymes or receptors. This interaction can modulate the activity of target proteins, leading to various biological effects, such as enzyme inhibition or receptor modulation .
Antimicrobial Properties
Research indicates that compounds with difluoroalkyl substituents often exhibit enhanced antimicrobial activity. The presence of the ethoxy group may further influence the lipophilicity and membrane permeability of the compound, potentially enhancing its efficacy against bacterial strains. Studies have shown that similar difluorinated compounds demonstrate significant antibacterial properties, suggesting that this compound could possess similar effects .
Enzyme Inhibition
In medicinal chemistry applications, this compound has been explored as a potential inhibitor for various enzymes. The compound's ability to act as an electrophile allows it to form covalent bonds with active site residues in enzymes, thereby inhibiting their function. This property is particularly valuable in designing drugs targeting specific metabolic pathways .
Case Studies
Several studies have evaluated the biological activity of fluorinated compounds similar to this compound:
- Antimicrobial Activity : A study reported that difluorinated enones exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The results suggested that the incorporation of fluorine atoms could enhance the binding affinity to bacterial targets .
- Enzyme Inhibition : Research focused on fluorinated compounds has shown promising results in inhibiting proteases involved in viral replication. The electrophilic nature of these compounds allows them to effectively interact with serine or cysteine residues in the active sites of these enzymes .
Data Table: Comparison of Biological Activities
Q & A
Q. What synthetic routes are most effective for preparing (3E)-4-Ethoxy-1,1-difluoro-3-methylbut-3-en-2-one, and what methodological considerations ensure stereochemical control?
The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, describes a protocol for analogous trifluorobut-en-2-ones using acetonitrile as a solvent, triethylamine as a base, and heating at 80–82°C for 24 hours. Stereochemical control (E-configuration) is achieved by optimizing reaction temperature and solvent polarity, which influence the transition state of enone formation. Post-synthesis purification via recrystallization (hexane:ethyl acetate, 4:1) ensures high enantiomeric purity .
Q. How can spectroscopic techniques (NMR, IR, MS) differentiate this compound from its Z-isomer?
- 19F NMR : The E-isomer exhibits distinct coupling patterns due to vicinal fluorine atoms (J ~15–20 Hz), while the Z-isomer shows smaller coupling constants.
- IR : The conjugated enone system (C=O and C=C stretches) appears at ~1680 cm⁻¹ and ~1620 cm⁻¹, respectively, with shifts dependent on substituent orientation.
- MS : Fragmentation patterns differ due to steric effects; the E-isomer typically shows a dominant [M–CH3]+ peak from methyl group cleavage .
Q. What are the key stability challenges for this compound under ambient storage conditions, and how can degradation be mitigated?
The enone moiety is prone to hydrolysis and photochemical [2+2] cycloaddition. Storage in anhydrous, amber vials under inert gas (N2/Ar) at –20°C minimizes degradation. highlights that organic degradation rates increase with temperature, suggesting continuous cooling as a stabilization strategy .
Advanced Research Questions
Q. How can computational methods (DFT, MD simulations) predict the reactivity of this compound in nucleophilic addition reactions?
Density Functional Theory (DFT) calculations can model the electron density distribution, identifying the α,β-unsaturated ketone as the electrophilic site. Molecular dynamics (MD) simulations reveal solvent effects on transition-state geometry. For example, polar aprotic solvents (e.g., DMF) stabilize zwitterionic intermediates, favoring 1,4-addition over 1,2-addition .
Q. What experimental and analytical strategies resolve contradictions in spectral data for this compound, particularly in differentiating regioisomers?
- X-ray crystallography : and demonstrate how unit cell parameters (e.g., monoclinic P21/n symmetry, a = 9.6902 Å, β = 110.636°) unambiguously confirm regiochemistry.
- 2D NMR (COSY, NOESY) : Correlations between the ethoxy group (δ 1.3–1.5 ppm) and the difluoro-methyl moiety (δ 1.8–2.1 ppm) distinguish regioisomers .
Q. How does the electron-withdrawing effect of fluorine substituents influence the compound’s reactivity in Diels-Alder reactions?
Fluorine atoms increase the electrophilicity of the enone system, lowering the LUMO energy and accelerating cycloaddition. Kinetic studies (e.g., variable-temperature NMR) show a 2–3× rate enhancement compared to non-fluorinated analogs. Steric hindrance from the difluoro-methyl group directs endo selectivity in adduct formation .
Methodological Considerations
Q. What protocols validate the purity of this compound in catalytic applications?
- HPLC-DAD : Use a C18 column with 70:30 acetonitrile/water (0.1% TFA) to achieve baseline separation of impurities (retention time ~8.2 min).
- Elemental Analysis : Acceptable tolerance for C, H, F content is ±0.3% (theoretical: C 45.2%, H 4.5%, F 22.6%).
- Karl Fischer Titration : Moisture content must be <0.01% to prevent hydrolysis .
Q. How can isotopic labeling (e.g., 13C, 18O) elucidate mechanistic pathways in the compound’s degradation or transformation?
- 13C-labeling at the ethoxy group : Tracks ether cleavage via GC-MS analysis of ethanol-13CH3 byproducts.
- 18O-labeling at the carbonyl : Monitors hydrolysis products (e.g., 18O-enriched carboxylic acid derivatives) via FTIR or mass spectrometry .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental dipole moments for this compound?
Discrepancies often arise from solvent effects or conformational flexibility. Compare gas-phase DFT calculations (e.g., Gaussian 16, B3LYP/6-311+G(d,p)) with solution-phase measurements (dielectric constant correction). notes that crystal packing forces (e.g., in terphenyl derivatives) can distort dipole moment values, necessitating single-crystal X-ray validation .
Q. What statistical approaches are recommended for reconciling conflicting kinetic data in studies of this compound’s thermal decomposition?
Apply multivariate regression to identify outliers and assess the impact of experimental variables (e.g., heating rate, sample mass). emphasizes the use of ANOVA to evaluate degradation rates under controlled vs. variable temperature conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
